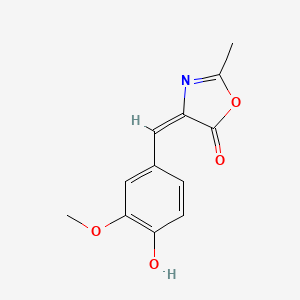![molecular formula C15H13Cl2NO2S B12122342 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12122342.png)
2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene is a complex organic compound that features a benzene ring substituted with two chlorine atoms and a sulfonyl group attached to a 2-methylindoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the indoline moiety. One common method involves the reaction of 2-methylindole with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with 2,4-dichlorobenzene under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group and the indoline moiety.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with molecular targets in biological systems. The sulfonyl group and indoline moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to changes in biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-1-methylbenzene: Similar in structure but lacks the sulfonyl and indoline groups.
2,4-Dichloro-1-[(2-methylindolinyl)carbonyl]benzene: Similar but with a carbonyl group instead of a sulfonyl group.
2,4-Dichloro-1-[(2-methylindolinyl)amino]benzene: Similar but with an amino group instead of a sulfonyl group.
Uniqueness
The presence of both the sulfonyl group and the indoline moiety in 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene makes it unique compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H13Cl2NO2S |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-10-8-11-4-2-3-5-14(11)18(10)21(19,20)15-7-6-12(16)9-13(15)17/h2-7,9-10H,8H2,1H3 |
InChI-Schlüssel |
MNJOBPINKOEJJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)
![ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12122269.png)
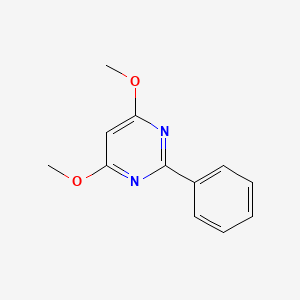
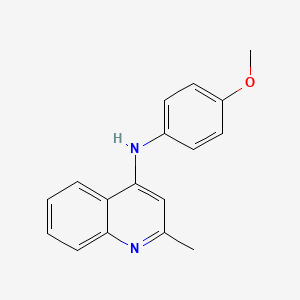

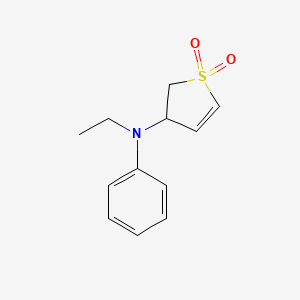
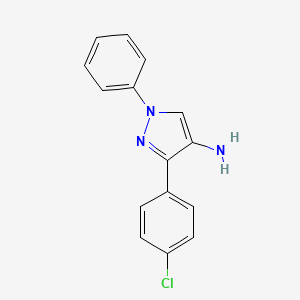

![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12122304.png)
![Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122310.png)
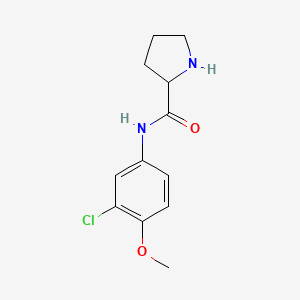
![(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122330.png)
